3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include aromatic aldehydes, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline analogs: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with the quinoline core structure but varying functional groups.
Pyrazoloquinoline compounds: Molecules that share the pyrazoloquinoline framework with different modifications.
Uniqueness
This compound is unique due to its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-8-[(4-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-16-4-7-19(8-5-16)13-30-14-22-26(20-9-6-17(2)18(3)10-20)28-29-27(22)21-11-24-25(12-23(21)30)32-15-31-24/h4-12,14H,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRZXJSDSZJHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC(=C(C=C6)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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